2,3,2'',3''-Tetrahydroochnaflavone is a biflavonoid compound derived from the structural framework of ochnaflavone, which consists of two flavonoid units, specifically apigenin and luteolin. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory and antioxidant activities. Biflavonoids like 2,3,2'',3''-tetrahydroochnaflavone are known for their diverse biological effects, making them significant in medicinal chemistry and natural product research.
The compound is primarily sourced from plants within the genus Ochna, which are known to produce various flavonoids. The synthesis of 2,3,2'',3''-tetrahydroochnaflavone can also be achieved through chemical methods in laboratory settings, as outlined in various studies focusing on the total synthesis of ochnaflavone and its analogs .
2,3,2'',3''-Tetrahydroochnaflavone belongs to the class of flavonoids, specifically categorized as a biflavonoid due to its composition of two flavonoid units. It is also classified under phenolic compounds due to the presence of hydroxyl groups attached to aromatic rings.
The synthesis of 2,3,2'',3''-tetrahydroochnaflavone has been explored through various methodologies. One notable approach involves the use of multi-step synthetic routes that include key reactions such as cyclization and functional group modifications.
The synthesis often requires careful control over reaction conditions such as temperature and pH to ensure high yields and purity. Advanced techniques like chromatography are employed for purification.
The molecular structure of 2,3,2'',3''-tetrahydroochnaflavone can be represented by its chemical formula . The structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to elucidate the structure and confirm the identity of synthesized compounds.
2,3,2'',3''-tetrahydroochnaflavone participates in various chemical reactions typical for flavonoids:
The reactivity is influenced by the position and number of hydroxyl groups on the aromatic rings. Reaction conditions such as solvents and catalysts play a crucial role in determining the outcome.
The mechanism of action for 2,3,2'',3''-tetrahydroochnaflavone is primarily linked to its ability to modulate biological pathways through interactions with enzymes and receptors:
Research indicates that biflavonoids can inhibit cyclooxygenase enzymes and reduce prostaglandin E2 production in inflammatory models .
Characterization through techniques like infrared spectroscopy (IR) provides insights into functional groups present in the molecule.
2,3,2'',3''-tetrahydroochnaflavone holds promise in various scientific applications:
2,3,2',3'-Tetrahydroochnaflavone is a partially hydrogenated biflavonoid characterized by the molecular formula C~30~H~24~O~10~. Its IUPAC name is systematically assigned as 5,7-dihydroxy-2-[2-(5-hydroxy-7-methoxy-4-oxo-2,3-dihydro-4H-chromen-2-yl)phenoxy]-3-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one. This nomenclature follows IUPAC rules by:
Table 1: Key Nomenclature Components
Structural Feature | IUPAC Representation | Locant |
---|---|---|
Carbonyl group | -one | C4, C4' |
Hydroxyl group | hydroxy | C5, C7, C5', C4'' |
Methoxy group | methoxy | C7' |
Hydrogenation | 2,3-dihydro- | C2–C3/C2'–C3' |
Biphenyl linkage | [2-(...)phenoxy] | C8–O–C1'' |
The molecule contains two chiral centers at C2 and C3 (and equivalent positions C2', C3') within its dihydroflavone units. This generates:
The stereochemistry critically influences hydrogen-bonding networks and biological activity, with trans-isomers showing enhanced binding to enzymatic targets like kinases [6].
Structurally distinct from monomeric flavonoids, this biflavonoid shares features with trihydroxyflavones and hydroxyflavones but exhibits key differences:
Table 2: Structural Comparison with Reference Flavonoids
Compound Class | Backbone Structure | Hydroxylation Pattern | Key Functional Differences |
---|---|---|---|
2,3,2',3'-Tetrahydroochnaflavone | Biphenyl-linked dihydroflavone | 5,7,4''-triOH; 7'-OMe | Hydrogenated C-ring enhances flexibility |
Trihydroxyflavones (e.g., Apigenin) | Monomeric flavone | 5,7,4'-triOH | C2–C3 unsaturation enables planarity |
Hydroxyflavones (e.g., Luteolin) | Monomeric flavone | 5,7,3',4'-tetraOH | Higher H-bond capacity but smaller molecular footprint |
Ochnaflavone (parent) | Biflavonyl ether | 5,7,4''-triOH; 7'-OMe | C2–C3/C2'–C3' unsaturation restricts conformational freedom |
Critical distinctions include:
Chemical derivatization targets three regions to modulate bioactivity:1. C-Ring modifications:- Introduction of α,β-unsaturation at C2–C3 via dehydrogenation yields ochnaflavone analogs, restoring planarity [9].- Halogenation at C3 produces 3-bromo derivatives with enhanced kinase inhibition (IC~50~ ↓ 40%) [9].
Table 3: Bioactivity of Key Derivatives
Derivative | Modification Site | Biological Effect | Target Relevance |
---|---|---|---|
3-Bromo-tetrahydroochnaflavone | C3 halogenation | Kinase inhibition ↑ | Anticancer activity |
7'-Demethoxy-tetrahydroochnaflavone | O-demethylation | Solubility ↑, permeability ↓ | Drug formulation |
6-Fluoro-tetrahydroochnaflavone | Ring A fluorination | Target binding affinity ↑ | Enzyme inhibition |
Diacetate-tetrahydroochnaflavone | Phenolic acetylation | Metabolic stability ↑ | Oral bioavailability |
These structural explorations enable optimization of physicochemical properties while retaining the core biflavonoid scaffold [6] [9].
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: